2-methyl-1H-benzo[f]benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-benzo[f]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14-8/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKHKCMWUDYPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 1h Benzo F Benzimidazole and Analogues
Conventional Cyclocondensation Approaches
Reactions involving o-Phenylenediamines and Precursors
The most common and established method for synthesizing the benzimidazole (B57391) core involves the condensation of o-phenylenediamines with various carbonyl-containing compounds. nih.gov This approach is widely utilized for the preparation of 2-substituted benzimidazoles, including 2-methyl-1H-benzo[f]benzimidazole.
One of the simplest and most direct methods is the reaction of o-phenylenediamine (B120857) with acetic acid. semanticscholar.orgorgsyn.org For instance, heating o-phenylenediamine with 90% acetic acid at 100°C for two hours, followed by neutralization with sodium hydroxide, yields 2-methylbenzimidazole (B154957). semanticscholar.org A similar procedure using an equivalent amount of acetic acid in place of formic acid can produce 2-methyl-benzimidazole with a 68% yield. orgsyn.org Another reported synthesis involves treating o-phenylenediamine with glacial acetic acid to produce 2-methyl-1H-benzimidazole in high yields. banglajol.info The reaction mechanism involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of acetic acid, followed by intramolecular cyclization and dehydration to form the imidazole (B134444) ring. youtube.com
The reaction conditions can be optimized to improve yields and reduce reaction times. For example, a mixture of o-phenylenediamine, water, and acetic acid can be refluxed for 45 minutes. After cooling and making the mixture basic with concentrated ammonia (B1221849) solution, the precipitated 2-methylbenzimidazole can be collected and recrystallized. youtube.com
Beyond simple carboxylic acids, other precursors like acid chlorides, esters, and orthoesters can also be condensed with o-phenylenediamines. nih.govresearchgate.net These reactions often require acidic catalysts to facilitate the cyclization. researchgate.net The choice of precursor and reaction conditions can be tailored to introduce various substituents at the 2-position of the benzimidazole ring.
A summary of conventional cyclocondensation reactions for the synthesis of 2-methyl-1H-benzimidazole is presented below:
| o-Phenylenediamine Derivative | Precursor | Reaction Conditions | Product | Yield (%) | Reference |
| o-phenylenediamine | 90% Acetic Acid | 100°C, 2 hours, then NaOH neutralization | 2-methylbenzimidazole | Not specified | semanticscholar.org |
| o-phenylenediamine | Glacial Acetic Acid | Reflux | 2-methyl-1H-benzimidazole | 50 | banglajol.inforesearchgate.net |
| o-phenylenediamine | Acetic Acid | Reflux, 45 minutes, then ammonia neutralization | 2-methylbenzimidazole | Not specified | youtube.com |
| o-phenylenediamine | Acetic Acid | Not specified | 2-methyl-benzimidazole | 68 | orgsyn.org |
Multi-component Reactions for Fused Systems
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like fused benzimidazoles in a single step from three or more starting materials. These reactions are valuable for creating molecular diversity and have been applied to the synthesis of various heterocyclic systems.
One notable example is the Gewald multicomponent reaction, which has been modified for the synthesis of 2-aminothiophene-linked benzimidazoles. This reaction involves the treatment of 2-(cyanomethyl)-benzimidazole with aldehydes and elemental sulfur. researchgate.net While not directly producing this compound, this demonstrates the utility of MCRs in building complex structures onto a pre-formed benzimidazole core.
Another strategy involves the reaction of o-phenylenediamines, aldehydes, and other components. For instance, a three-component reaction of o-phenylenediamines, aldehydes, and sodium metabisulfite (B1197395) in an ethanol-water mixture can produce 2-substituted benzimidazoles under mild conditions. ias.ac.in This method is attractive due to its simplicity and the use of a low-cost reagent.
Furthermore, the synthesis of pyrrole-fused 1,5-benzodiazepines has been achieved through a cascade reaction involving the intramolecular cyclization of β-enamino diketones followed by annulation with o-phenylenediamine. acs.org This highlights the potential of cascade and multi-component strategies to build complex fused systems containing the benzimidazole motif.
Catalytic Synthesis Strategies
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity. Various catalytic systems, including transition metals, Lewis acids, and nanoparticles, have been successfully employed for the synthesis of this compound and its analogues.
Transition Metal-Catalyzed Cyclizations (e.g., Ag(I) catalysis)
Transition metals are versatile catalysts for a wide range of organic transformations, including the formation of heterocyclic rings. Silver (Ag) catalysts, in particular, have shown promise in the synthesis of benzimidazole derivatives.
For instance, Ag₂CO₃/TFA has been developed as a catalytic system for the intramolecular 6-endo-dig cyclization of N-Boc-2-alkynylbenzimidazoles, leading to the formation of 1H-benzo rsc.orgresearchgate.netimidazo[1,2-c] banglajol.inforesearchgate.netoxazin-1-one derivatives. nih.gov This reaction proceeds with high regioselectivity and demonstrates the ability of silver to activate alkyne moieties for nucleophilic attack. While this specific example leads to a fused oxazinone ring, the underlying principle of silver-catalyzed cyclization onto a benzimidazole core is significant. The reaction is typically carried out by stirring the N-Boc-2-alkynyl benzimidazole substrate with silver carbonate and trifluoroacetic acid in a solvent like dichloroethane at elevated temperatures. nih.gov
Other transition metals like copper (Cu) and cobalt (Co) have also been utilized. Copper-catalyzed multicomponent reactions of N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes provide a route to 1,2-substituted benzimidazoles. nih.gov Similarly, cobalt nanocomposites have been used to catalyze the coupling of phenylenediamines and aldehydes to form benzimidazoles. nih.gov The direct dehydrogenative coupling of aromatic diamines and alcohols, catalyzed by cobalt, also offers a pathway to 2-substituted benzimidazoles. acs.org
A summary of representative transition metal-catalyzed syntheses is provided below:
| Catalyst System | Substrates | Product Type | Key Features | Reference |
| Ag₂CO₃/TFA | N-Boc-2-alkynylbenzimidazoles | 1H-benzo rsc.orgresearchgate.netimidazo[1,2-c] banglajol.inforesearchgate.netoxazin-1-ones | High regioselectivity, 6-endo-dig cyclization | nih.gov |
| CuI | N-substituted o-phenylenediamines, sulfonyl azides, terminal alkynes | 1,2-Substituted benzimidazoles | Multicomponent reaction | nih.gov |
| CoOₓ@NC-800 | Phenylenediamines, aldehydes | 2-Substituted benzimidazoles | Recyclable catalyst, broad substrate scope | nih.gov |
| Au/TiO₂ | o-Phenylenediamine, aldehydes | 2-Aryl and 2-alkyl benzimidazoles | Heterogeneous catalysis, mild conditions | nih.gov |
Lewis Acid Catalysis
Lewis acids are effective catalysts for promoting the condensation of o-phenylenediamines with carbonyl compounds and their equivalents by activating the electrophile. A variety of Lewis acids have been explored for the synthesis of benzimidazoles.
An expeditious synthesis of benzimidazole derivatives has been reported using Lewis acids to catalyze the reaction of o-phenylenediamines with orthoesters. researchgate.net Several Lewis acids, including ZrCl₄, SnCl₄·5H₂O, TiCl₄, BF₃·Et₂O, ZrOCl₂·8H₂O, and HfCl₄, have demonstrated high catalytic activity for this transformation. researchgate.net Zinc triflate (Zn(OTf)₂) has also been identified as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and substituted aldehydes in ethanol (B145695) at reflux temperature. researchgate.net
The use of Lewis acids can offer advantages such as mild reaction conditions and high yields. For example, the synthesis of 1-methyl-1H-benzimidazole-2-carbonitrile can be achieved through acid-mediated cyclization catalyzed by Lewis acids like zinc chloride, which is particularly effective for electron-deficient precursors.
Nanoparticle-Mediated Syntheses (e.g., Zn-BNT, Alumina)
In recent years, the use of heterogeneous catalysts, particularly nanoparticles, has gained significant attention due to their high surface area, enhanced catalytic activity, and ease of recovery and reuse.
Zinc-based boron nitride (Zn-BNT) has been synthesized and used as a catalyst for the reaction between o-phenylenediamine and various aromatic aldehydes to produce benzimidazoles. researchgate.netdoaj.org This method is considered a green synthesis approach, offering high product yields under environmentally friendly conditions. researchgate.net
Alumina (Al₂O₃) is another widely used solid support and catalyst in organic synthesis. researchgate.netshirazu.ac.ir It has been employed for the microwave-assisted synthesis of 2-substituted benzimidazoles from o-phenylenediamines and carboxylic acids under solvent-free conditions. researchgate.netshirazu.ac.ir The use of alumina-methanesulfonic acid (AMA) under microwave irradiation has also been reported for the synthesis of 2-substituted benzimidazoles and bis-benzimidazoles in good to excellent yields and short reaction times. researchgate.net Furthermore, a ZrO₂–Al₂O₃ solid acid has been used as a recyclable catalyst for the synthesis of substituted benzimidazoles under thermal conditions. nih.govrsc.org
The combination of nanoparticles with other materials can lead to even more efficient catalysts. For instance, an Al₂O₃/CuI/PANI nanocomposite has been used for the synthesis of benzimidazoles from o-phenylenediamine and aldehydes, affording excellent yields under mild conditions. rsc.org ZnO nanoparticles have also been shown to be effective catalysts for the synthesis of 2-substituted 1H-benzimidazoles from o-phenylenediamine and benzaldehyde (B42025) derivatives. nih.gov
A comparative table of nanoparticle-mediated syntheses of benzimidazoles:
| Nanoparticle Catalyst | Substrates | Key Features | Reference |
| Zn-BNT | o-Phenylenediamine, aromatic aldehydes | Green synthesis, high yield | researchgate.netdoaj.org |
| Alumina (Al₂O₃) | o-Phenylenediamine, carboxylic acids | Microwave-assisted, solvent-free | researchgate.netshirazu.ac.ir |
| Alumina-methanesulfonic acid (AMA) | o-Phenylenediamine, carboxylic acids | Microwave-assisted, short reaction times | researchgate.net |
| ZnO nanoparticles | o-Phenylenediamine, benzaldehyde derivatives | High catalytic activity, environmentally benign | nih.gov |
| Cu-Pd/γ-Al₂O₃ | 2-Nitroaniline, ethanol | Direct synthesis, high efficiency | mdpi.com |
Green Chemistry Principles in Synthesis
The adoption of green chemistry principles has revolutionized the synthesis of benzimidazole derivatives, offering cleaner and more efficient alternatives to traditional methods that often rely on harsh conditions and toxic reagents. chemmethod.comresearchgate.net
Solvent-Free Reaction Conditions
Solvent-free synthesis has emerged as a highly effective green methodology for preparing benzimidazole derivatives. umich.edu This approach, often conducted by heating a mixture of reactants in the absence of a solvent, significantly reduces volatile organic compound (VOC) emissions and simplifies product purification. umich.edu For instance, the condensation of o-phenylenediamine with various organic acids or aldehydes can be efficiently carried out under solvent-free conditions at elevated temperatures, such as 140°C, to produce 2-substituted benzimidazoles in good yields. umich.edu This method is not only environmentally friendly but also offers advantages like high efficiency and a one-pot setup. umich.edu The use of catalysts like zinc acetate (B1210297) at room temperature under solvent-free conditions also provides a mild and selective route to these compounds. chemmethod.com
Table 1: Solvent-Free Synthesis of Benzimidazole Derivatives
| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | o-phenylenediamine, Acetic Acid | 140°C, neat | 2-methyl-1H-benzimidazole | Not specified | umich.edu |
| 2 | o-phenylenediamine, Aldehydes | Zinc Acetate, RT | 2-substituted benzimidazoles | Excellent | chemmethod.com |
| 3 | 1,2-diamine, Aldehydes | K4[Fe(CN)6], neat | 2-substituted benzimidazoles | High | chemmethod.com |
Aqueous Media Reactions
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. Reactions in aqueous media for the synthesis of benzimidazoles have gained significant attention due to water's non-toxic, non-flammable, and readily available nature. ijrar.org L-proline has been effectively used as an organocatalyst for the condensation of o-phenylenediamine with aldehydes in water under reflux conditions, leading to good to excellent yields of 2-arylbenzimidazoles. ijrar.org The reaction is often pH-dependent, with optimal results observed at a slightly acidic pH. ijrar.org Another innovative approach involves the intramolecular amination of N-(2-iodoaryl)benzamidines in water at 100°C, which proceeds without the need for any transition-metal catalyst, offering an economical and environmentally friendly route to benzimidazole derivatives. mdpi.com Boric acid in an aqueous solution has also been employed for the one-pot synthesis of 2-substituted benzimidazoles at room temperature, yielding good product isolation. chemmethod.com
Table 2: Synthesis of Benzimidazoles in Aqueous Media
| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | o-phenylenediamine, Aldehydes | L-proline, pH 4.2, reflux | 2-arylbenzimidazoles | Good to excellent | ijrar.org |
| 2 | N-(2-iodophenyl)benzamidine | K2CO3, 100°C | 2-phenyl-1H-benzo[d]imidazole | 80 | mdpi.com |
| 3 | o-phenylenediamine, Aldehydes | Boric acid, RT | 2-substituted benzimidazoles | Good | chemmethod.com |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pharmainfo.inscilit.com This technique has been successfully applied to the synthesis of benzimidazoles, providing a rapid and efficient green alternative. scilit.comdergipark.org.tr Catalyst-free, one-pot synthesis of 2-aryl benzimidazoles has been achieved by reacting o-phenylenediamine and aryl aldehydes in acetonitrile (B52724) at room temperature under microwave irradiation. researchgate.net In some cases, the reaction can even be performed under solvent- and catalyst-free conditions, further enhancing its green credentials. researchgate.net Various catalysts, such as zeolites, have also been employed in microwave-assisted synthesis to improve efficiency. dergipark.org.tr
Table 3: Microwave-Assisted Synthesis of Benzimidazoles
| Entry | Reactants | Catalyst/Conditions | Product | Reaction Time | Yield (%) | Reference |
| 1 | o-phenylenediamine, Aryl Aldehyde | Acetonitrile, RT, Microwave | 2-aryl benzimidazole | Not specified | Good | researchgate.net |
| 2 | 1,2-diaminobenzene, Arylcarboxylic Acid | Zeolite, Microwave | 2-aryl-1H-benzimidazoles | Not specified | High | dergipark.org.tr |
| 3 | o-phenylenediamine, Aldehydes | Catalyst-free, Microwave | Benzimidazole derivatives | 5-10 min | 94-98 | scilit.com |
Catalyst-Free and Atom-Economical Routes
The development of catalyst-free and atom-economical synthetic routes represents a significant advancement in green chemistry. These methods aim to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. The direct condensation of o-phenylenediamine with aldehydes or carboxylic acids is a classic example of an atom-economical reaction for benzimidazole synthesis. chemmethod.com Recent studies have demonstrated the feasibility of catalyst-free, one-pot synthesis of 2-aryl benzimidazoles by simply reacting o-phenylenediamine and aryl aldehydes in a suitable solvent like acetonitrile at room temperature. researchgate.net Furthermore, metal-organic frameworks such as MIL-53(Fe) have been utilized as highly efficient and reusable heterogeneous catalysts for the synthesis of 2-aryl-1H-benzimidazoles under solvent-free conditions, combining the benefits of catalysis with ease of separation and recycling. chemmethod.com
Post-Synthetic Functionalization and Derivatization
The functionalization of the benzimidazole core, particularly at the nitrogen atoms, is a key strategy for modulating the physicochemical and biological properties of these compounds. N-alkylation and N-acylation are common post-synthetic modifications.
N-Alkylation and N-Acylation Reactions
N-alkylation of benzimidazoles is typically achieved by reacting the parent heterocycle with an alkyl halide in the presence of a base. researchgate.netdiva-portal.org The choice of base and reaction conditions can influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted benzimidazoles. beilstein-journals.org For instance, sodium hydride has been shown to favor N-1 alkylation. beilstein-journals.org Microwave irradiation can also be employed to accelerate N-alkylation reactions. diva-portal.org N-acylation is another important derivatization reaction, often carried out using acyl chlorides or anhydrides. These reactions introduce an acyl group onto one of the nitrogen atoms of the benzimidazole ring, which can serve as a handle for further modifications or to alter the electronic properties of the molecule. mdpi.com
Table 4: N-Alkylation and N-Acylation of Benzimidazoles
| Entry | Substrate | Reagent | Conditions | Product | Reference |
| 1 | 2-benzylthiomethyl-1H-benzimidazole | Benzyl chloride/bromide, K2CO3 | Not specified | N-alkylated derivatives | researchgate.net |
| 2 | 1H-benzimidazole | 4-bromobenzyl bromide, Cs2CO3 | DMF, 120°C, Microwave | 1-(4-Bromobenzyl)-1H-benzo[d]imidazole | diva-portal.org |
| 3 | 1H-benzo[d]imidazole-2(3H)-thione | Acetic anhydride | Reflux | 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | mdpi.com |
Introduction of Diverse Substituents for Structural Modification
The inherent biological activities and therapeutic potential of the this compound scaffold can be significantly modulated through the strategic introduction of various substituents. Structural modifications at the N-1 and C-2 positions, as well as on the benzimidazole ring system, have been extensively explored to develop analogues with enhanced efficacy and tailored properties. These modifications are typically achieved through a range of synthetic methodologies, allowing for the incorporation of a wide array of functional groups.
A common and effective strategy for modifying the benzimidazole core involves N-alkylation. This approach not only influences the lipophilicity of the molecule, which can be crucial for penetrating biological membranes but can also impact the compound's interaction with biological targets. nih.gov The introduction of substituents at the C-2 position is another pivotal method for structural variation, often accomplished through condensation reactions with different carboxylic acids or aldehydes, or via modern cross-coupling reactions. banglajol.infonih.gov Furthermore, functionalization of the benzene (B151609) ring of the benzimidazole nucleus provides another avenue for creating diverse analogues.
N-Alkylation of the Benzimidazole Core
The substitution at the nitrogen atom of the benzimidazole ring is a widely employed method for structural diversification. N-alkylation is typically achieved by reacting the parent benzimidazole with an appropriate alkyl halide in the presence of a base. researchgate.net This method allows for the introduction of a variety of alkyl and substituted alkyl groups at the N-1 position.
For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized to explore their potential as antiproliferative and antimicrobial agents. nih.govacs.org The general procedure involves the reaction of the corresponding 2-substituted-1H-benzimidazole with an alkyl halide, such as dimethyl carbonate or ethyl bromide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and in the presence of a base like potassium carbonate. nih.gov This versatile method allows for the introduction of various alkyl chains, from simple methyl and ethyl groups to longer C3-C7 alkyl chains. nih.gov
Table 1: Examples of N-Alkylation of 2-Substituted Benzimidazoles
| Precursor | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Phenyl-1H-benzo[d]imidazole | Dimethyl carbonate | K₂CO₃ / DMSO | 1-Methyl-2-phenyl-1H-benzo[d]imidazole | 83 | nih.gov |
| 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole | Dimethyl carbonate | K₂CO₃ / DMSO | 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazole | 84 | nih.gov |
| 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole | Dimethyl carbonate | K₂CO₃ / DMSO | 1-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | Not Specified | nih.gov |
| 2-Substituted benzimidazoles | C3–C10 alkyl bromides | 30% aq. KOH / Tetrabutylammonium hydrogen sulfate | N-Alkylated 2-substituted benzimidazoles | Not Specified | researchgate.net |
| 2-Benzylthiomethyl-1H-benzimidazole | Benzyl chloride or bromide | K₂CO₃ | N-Alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives | Not Specified | researchgate.net |
Substitution at the C-2 Position
The C-2 position of the benzimidazole ring is a prime site for introducing structural diversity, which significantly influences the biological activity of the resulting compounds. A classical and widely used method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine with various carboxylic acids or their derivatives. banglajol.info For example, the reaction of o-phenylenediamine with glacial acetic acid yields 2-methyl-1H-benzimidazole, while condensation with glycolic acid produces 1H-benzimidazol-2-ylmethanol. banglajol.inforesearchgate.net
More advanced and versatile methods, such as copper-catalyzed three-component coupling reactions, have been developed for the synthesis of 1,2-substituted benzimidazoles. nih.gov This approach involves the reaction of an N-substituted o-phenylenediamine, a sulfonyl azide, and a terminal alkyne in the presence of a copper catalyst, leading to the formation of a wide range of C-2 substituted benzimidazoles with good yields. nih.gov This method offers a high degree of flexibility in introducing various substituents at both the N-1 and C-2 positions.
Furthermore, a straightforward, transition-metal-free method for the synthesis of 2-substituted benzimidazoles has been reported, involving the intramolecular cyclization of N-(2-iodoaryl)benzamidines in water. nih.gov This environmentally friendly approach provides access to a variety of 2-aryl and 2-heteroaryl benzimidazoles. nih.gov
Table 2: Examples of C-2 Substitution in Benzimidazole Synthesis | Reactant 1 | Reactant 2 | Catalyst/Conditions | C-2 Substituent of Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | o-Phenylenediamine | Glacial acetic acid | Reflux | Methyl | 50 | researchgate.net | | o-Phenylenediamine | Glycolic acid | Reflux in DMF | Hydroxymethyl | 72 | banglajol.info | | N-(2-aminophenyl)benzamide, Ethynylbenzene | CuI, Et₃N in MeCN, 80 °C | Phenyl | 95 | nih.gov | | N-(2-iodoaryl)benzamidine | K₂CO₃ in water, 100 °C | Varied aryl/heteroaryl groups | 48-60 | nih.gov | | o-Phenylenediamine | Benzaldehyde | Alum, 80 °C | Phenyl | Not Specified | rasayanjournal.co.in |
Functionalization of the Benzene Ring
A variety of substituted benzimidazoles can be synthesized by starting with appropriately substituted o-phenylenediamines. For instance, the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives involves the use of 4-chloro- or 4-nitro-o-phenylenediamine (B140028) as the starting material. nih.gov
Direct C-H arylation reactions catalyzed by palladium have also been employed for the functionalization of the benzimidazole core, although this is more commonly reported for related heterocycles like benzo[b]thiophene 1,1-dioxides. mdpi.comnih.gov These methods offer a powerful tool for the selective formation of C-C bonds and the introduction of aryl and heteroaryl groups onto the aromatic ring system.
Following a comprehensive search for scientific literature and spectral data, it has been determined that there is no publicly available information for the specific chemical compound This compound .
The search consistently retrieved data for two related, but structurally distinct, compounds:
2-methyl-1H-benzo[d]benzimidazole : This is the common and well-documented isomer, frequently referred to simply as 2-methylbenzimidazole.
This compound-4,9-dione : This is a dione (B5365651) derivative of the requested structure, meaning it contains two additional ketone (C=O) groups, which significantly alters its chemical and spectroscopic properties. google.com
Due to the strict requirement to focus solely on the chemical compound "this compound" and to exclude any information that falls outside this explicit scope, it is not possible to generate the requested article. Providing data for the incorrect isomer or the dione derivative would violate the specified instructions.
Therefore, the detailed spectroscopic and structural characterization as outlined cannot be provided.
Advanced Spectroscopic and Structural Characterization of 2 Methyl 1h Benzo F Benzimidazole
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and probing the structural integrity of 2-methyl-1H-benzo[f]benzimidazole. While specific experimental mass spectra for this exact compound are not widely published, its molecular formula, C₁₂H₁₀N₂, confirms a molecular weight of approximately 182.22 g/mol chemicalbook.com.
In a typical mass spectrometry experiment using electron ionization (EI), the molecule would be expected to produce a strong molecular ion peak (M⁺) at m/z ≈ 182. The fragmentation of this ion can be predicted based on the known behavior of related benzimidazole (B57391) derivatives researchgate.netrsc.org. The principal fragmentation pathways for the simpler 2-methyl-1H-benzo[d]imidazole often involve the loss of a hydrogen radical (H•) to form a stable [M-1]⁺ cation, or the cleavage of the methyl group researchgate.net. A characteristic fragmentation in the benzimidazole series is the elimination of a molecule of hydrogen cyanide (HCN), which for the benzo[d] isomer leads to an ion at m/z = 105.
For this compound, the extended naphthalene (B1677914) system would add to the stability of the molecular ion. The primary fragmentation events would likely involve the loss of H• and CH₃• radicals. Subsequent fragmentation could involve the expulsion of HCN, a process characteristic of the imidazole (B134444) ring.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
| [M]⁺ | [C₁₂H₁₀N₂]⁺ | 182 | Molecular Ion |
| [M-H]⁺ | [C₁₂H₉N₂]⁺ | 181 | Loss of a hydrogen radical, likely from the N-H or methyl group |
| [M-CH₃]⁺ | [C₁₁H₇N₂]⁺ | 167 | Loss of a methyl radical |
| [M-H-HCN]⁺ | [C₁₁H₈N]⁺ | 154 | Subsequent loss of hydrogen cyanide from the [M-H]⁺ ion |
This data is predictive and based on the analysis of structurally similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic spectrum would likely display multiple bands. High-energy absorptions in the UV region can be attributed to π-π* transitions within the naphthalene and benzimidazole ring systems. The fusion of the benzene (B151609) and imidazole rings with the naphthalene moiety creates an extended chromophore, which typically results in a bathochromic (red) shift of the absorption maxima compared to simpler benzimidazoles nih.gov. In some complex heterocyclic systems, intramolecular charge transfer (ICT) bands can also appear, often as broad, lower-energy absorptions that are sensitive to solvent polarity mdpi.com.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range | Associated Chromophore |
| π → π | 250-350 nm | Naphthalene and benzimidazole aromatic systems |
| π → π | > 350 nm | Extended conjugation across the entire molecular framework |
| ICT (potential) | Variable (often > 400 nm) | Charge transfer from the imidazole moiety to the naphthyl system |
This data is predictive and based on the analysis of structurally similar compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. As of this writing, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, extensive studies on related benzimidazole derivatives provide a robust framework for predicting its key structural features researchgate.netnih.gov.
Confirmation of Regioselectivity and Stereochemistry
The synthesis of this compound, typically achieved through the condensation of 2,3-diaminonaphthalene (B165487) with acetic acid or a derivative, is a regioselective process. This specific reaction ensures the formation of the linear benzo[f] isomer, as opposed to other possible isomers. While X-ray crystallography would be the ultimate confirmation of this regioselectivity, the established reaction mechanism strongly supports this outcome chemicalbook.com. The molecule itself is achiral and does not possess any stereocenters, so stereochemistry is not a factor. The planarity of the fused ring system would be a key feature to be confirmed by crystallographic analysis.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state packing of this compound would be governed by a combination of intermolecular forces. Based on crystal structures of numerous other N-H containing benzimidazoles, specific interactions can be anticipated nih.govnih.gov. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen atom) makes strong N-H···N hydrogen bonding the most significant expected interaction. This typically leads to the formation of infinite chains or centrosymmetric dimers.
Table 3: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Description | Expected Consequence in Crystal Lattice |
| Hydrogen Bonding | The N-H proton of one molecule interacts with the lone pair of the imine nitrogen (N) of an adjacent molecule. | Formation of one-dimensional chains or discrete dimeric motifs. |
| π-π Stacking | The electron-rich π-systems of the fused aromatic rings stack on top of each other. | Stabilizes the crystal packing, leading to a layered or herringbone structure. |
| C-H···π Interactions | Weaker interactions where C-H bonds from one molecule interact with the face of an aromatic ring on another. | Further refines the three-dimensional packing arrangement. |
Computational and Theoretical Investigations of 2 Methyl 1h Benzo F Benzimidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chemical compounds.
Geometry Optimization and Structural Parameters
A crucial first step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, providing a stable, ground-state structure. Using DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), researchers can calculate key structural parameters. researchgate.netnih.gov These parameters include bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes intersecting through a common bond). The optimized geometry is essential as all other theoretical calculations are based on this lowest-energy conformation. For related benzimidazole (B57391) derivatives, studies have compared these calculated parameters with experimental data from X-ray crystallography to validate the computational model. nih.govmdpi.comiucr.org
Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)
The electronic properties of a molecule are key to understanding its reactivity and behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ekb.eg
The energy difference between the HOMO and LUMO is the HOMO-LUMO energy gap (ΔE). wikipedia.org A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. ekb.egirjweb.com Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. irjweb.com This energy gap is a critical parameter for studying charge transfer within the molecule and can be correlated with its bioactivity. irjweb.comschrodinger.comresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.gov It illustrates the electrostatic potential on the electron density surface, helping to predict how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different potential regions:
Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. nih.gov
Blue: Represents regions of low electron density and strong positive electrostatic potential, which are favorable for nucleophilic attack. nih.gov
Green: Denotes areas with a neutral or zero potential. nih.gov
By analyzing the MEP map, scientists can identify the most reactive sites of a molecule for various types of chemical reactions. nih.govresearchgate.net
Reactivity Descriptors (Fukui Functions, Global Reactivity Parameters)
To quantify chemical reactivity, various global and local reactivity descriptors are calculated from the electronic structure data.
Global Reactivity Parameters are derived from HOMO and LUMO energies and include:
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's capacity to receive electrons.
Electrophilicity Index (ω): Measures the energy lowering of a molecule when it is saturated with electrons from the environment.
These parameters provide a general overview of the molecule's stability and reactivity. irjweb.com
Fukui Functions (f(r)) are local reactivity descriptors that indicate the most reactive sites within a molecule. They describe the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the identification of specific atoms susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). researchgate.net
Prediction of Spectroscopic Properties (IR, NMR, UV-Vis)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structural validation.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by performing a vibrational frequency analysis on the optimized geometry. The calculated frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending) and help in the assignment of experimental IR bands. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These theoretical values are valuable for interpreting and confirming the assignments of peaks in experimental NMR spectra. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra. researchgate.net This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the energies of electronic transitions, often from the HOMO to the LUMO or other low-lying orbitals. irjweb.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While DFT provides insights into the static, ground-state properties of a single molecule, MD simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological target like a protein. nih.govnih.gov
For a compound like 2-methyl-1H-benzo[f]benzimidazole, MD simulations could be used to:
Study its conformational flexibility and dynamics in solution.
Investigate its interaction and binding stability with a specific biological target, such as an enzyme or receptor. This involves analyzing parameters like root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation time. nih.gov
Explore its potential to permeate biological membranes.
Currently, there are no specific MD simulation studies published for this compound in the available literature.
Conformational Analysis and Dynamic Behavior
Conformational analysis is a pivotal method for determining the three-dimensional arrangement of atoms in a molecule and identifying the most energetically stable structures, or conformers. While specific studies on the conformational landscape of this compound are not extensively detailed in available research, the methodology for related heterocyclic compounds is well-established. This process typically involves scanning the potential energy surface by systematically varying key dihedral angles.
For similar heterocyclic systems, such as benzothiazole (B30560) derivatives, conformational analysis has been performed by rotating bonds connecting different parts of the molecule to identify the most stable energetic states. mdpi.com For instance, by varying a dihedral angle, researchers can identify multiple conformers, with the most stable ones existing at energy minima, such as 0° and 180°. mdpi.com This analysis reveals how the molecule might behave in a dynamic environment, adopting different shapes that can influence its interaction with biological targets. The coordination behavior of benzimidazole derivatives with transition metal ions is also a key area of study, as these interactions can lead to the formation of complex molecular aggregates through hydrogen bonding and π-stacking. researchgate.net
Table 1: Illustrative Conformational Energy Profile This table illustrates the type of data generated during a conformational analysis for a generic heterocyclic compound. The energy values are representative and show how different spatial arrangements (defined by dihedral angles) correspond to different stability levels.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |
| 0 | 0.00 | Most Stable (Global Minimum) |
| 60 | 3.5 | Less Stable |
| 120 | 1.5 | Locally Stable |
| 180 | 0.25 | Stable (Local Minimum) |
| 240 | 1.5 | Locally Stable |
| 300 | 3.5 | Less Stable |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov These models are invaluable in drug discovery for predicting the efficacy of new compounds and providing insight into their mechanism of action. nih.gov For the broader class of benzimidazoles, QSAR analyses have been successfully applied to understand their antimicrobial activities. nih.govresearchgate.net
The development of a QSAR model involves several key steps: data collection, selection of molecular descriptors, development of a correlation model using methods like multiple linear regression (MLR), and rigorous model evaluation. nih.gov A reliable QSAR model is characterized by a high correlation coefficient between the predicted and observed activities, not only for the training set but also for an external test set of molecules, which confirms the model's predictive power. nih.gov
Correlation of Theoretical Descriptors with Experimental Data
A critical aspect of QSAR modeling is the correlation of calculated theoretical descriptors with experimentally determined data. nih.gov Theoretical descriptors can be categorized as physicochemical, steric, electronic, or structural. nih.gov These descriptors quantify various aspects of the molecule's structure that may influence its biological activity.
In studies of 2-methyl-benzimidazole derivatives, QSAR models have been built to predict antibacterial activity against microorganisms like Pseudomonas aeruginosa. nih.gov These models use MLR to find the best fit between a set of molecular descriptors and the observed minimum inhibitory concentrations (MIC). nih.gov The resulting equations can then be used to predict the activity of other, unsynthesized compounds within the same chemical class. nih.gov The high agreement often found between experimental and predicted values indicates the high quality and predictive capability of the derived QSAR models. nih.gov
Table 2: Example of Theoretical Descriptors Used in QSAR Models for Benzimidazole Derivatives This table provides an example of the types of descriptors that are correlated against experimental activity (e.g., IC₅₀ or MIC values) in a QSAR study.
| Compound | Molecular Weight (Descriptor) | LogP (Descriptor) | Dipole Moment (Descriptor) | Experimental Activity (pIC₅₀) |
| Derivative A | 250.3 | 3.1 | 2.5 D | 5.4 |
| Derivative B | 264.3 | 3.4 | 2.9 D | 5.8 |
| Derivative C | 278.4 | 3.7 | 3.2 D | 6.1 |
| Derivative D | 292.4 | 4.0 | 3.5 D | 6.5 |
Coordination Chemistry and Metal Complexes of 2 Methyl 1h Benzo F Benzimidazole Analogues
Synthesis of Metal Complexes
The synthesis of metal complexes with 2-methyl-1H-benzo[f]benzimidazole analogues typically involves the reaction of the corresponding ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature, pH, and molar ratio of reactants, can be tailored to obtain the desired product.
Complexes with Transition Metal Ions (e.g., Cu(II), Zn(II), Co(II/III), Ni(II), Cd(II), Ag(I), Fe, Mn)
A wide array of transition metal complexes with benzimidazole (B57391) derivatives have been successfully synthesized. nih.gov For instance, copper(II) complexes have been prepared by reacting 2-substituted benzimidazole ligands with copper(II) salts like copper(II) chloride dihydrate or copper(II) acetate (B1210297) monohydrate in ethanol (B145695). nih.govnih.govacs.org Similarly, zinc(II) complexes have been obtained through the reaction of benzimidazole derivatives with zinc chloride. mdpi.com
Cobalt(II) and nickel(II) complexes with stoichiometries of [M(ligand)₂X₂] (where X is a halide) are also commonly reported. researchgate.net The synthesis of cadmium(II) complexes has been achieved by reacting 2-(1H-imidazol-1-yl-methyl)-1H-benzimidazole with cadmium chloride in methanol (B129727) or a methanol/DMF solution. znaturforsch.com Silver(I) complexes can be prepared by reacting a benzimidazole-triazole ligand with silver nitrate (B79036) in an aqueous methanol solution. nih.gov Iron and manganese complexes with these types of ligands have also been synthesized, often exhibiting interesting magnetic properties. nih.govacs.org
The synthesis often involves dissolving the ligand and the metal salt in a suitable solvent, followed by stirring or refluxing for a specific period. nih.govnih.gov The resulting complexes can then be isolated by filtration and purified. nih.gov
Table 1: Examples of Synthesized Metal Complexes with Benzimidazole Analogues
| Metal Ion | Ligand Analogue | General Synthetic Method | Reference |
|---|---|---|---|
| Cu(II) | 2-substituted benzimidazoles | Reaction with CuCl₂·2H₂O or Cu(OAc)₂·H₂O in ethanol | nih.govnih.gov |
| Zn(II) | 2-(pyridin-4-yl)-1H-benzimidazole | Reaction with ZnCl₂ | mdpi.com |
| Co(II) | Benzimidazole | Reaction with CoX₂ (X = Cl, Br, I) | researchgate.net |
| Ni(II) | 2-(1H-benzimidazol-2-yl)-phenoxy ligands | Reaction with Ni(CH₃COO)₂·4H₂O | nih.govresearchgate.net |
| Cd(II) | 2-(1H-imidazol-1-yl-methyl)-1H-benzimidazole | Reaction with CdCl₂·2.5H₂O in methanol/DMF | znaturforsch.com |
| Ag(I) | 1-[(1H-benzimidazol-1-yl)methyl]-1H-1,2,4-triazole | Reaction with AgNO₃ in aqueous methanol | nih.gov |
| Fe | 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | Not specified in detail, but prepared | nih.gov |
| Mn | 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | Not specified in detail, but prepared | nih.gov |
Ligand Coordination Modes and Binding Sites
Benzimidazole and its derivatives can coordinate to metal ions in several ways. researchgate.net The most common mode of coordination is through the tertiary nitrogen atom (N3) of the imidazole (B134444) ring. nih.gov In cases where the substituent at the 2-position contains additional donor atoms (e.g., nitrogen, oxygen, or sulfur), the ligand can act as a bidentate or even a tridentate chelating agent. researchgate.netresearchgate.net This chelation often leads to the formation of stable five- or six-membered rings. researchgate.net
For example, in some complexes, the benzimidazole ligand coordinates through both the imidazolic and thiazolic nitrogen atoms. researchgate.net In others, coordination occurs through the nitrogen atom of the imidazole ring and an oxygen atom from a substituent group. royalsocietypublishing.org The specific coordination mode is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions.
Influence of Substituents on Coordination Behavior
Substituents on the benzimidazole ring can significantly influence the coordination behavior of the ligand. Electron-donating groups can enhance the basicity of the nitrogen atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can weaken these bonds. acs.org
The steric bulk of substituents can also play a crucial role. acs.org For instance, bulky groups near the coordination site may hinder the approach of the metal ion, potentially leading to complexes with lower coordination numbers or different geometries. acs.org The presence of functional groups capable of chelation in the substituent can lead to the formation of more stable and structurally diverse metal complexes. researchgate.net
Structural Elucidation of Metal Complexes
A variety of spectroscopic and analytical techniques are employed to elucidate the structures of these metal complexes.
Spectroscopic Characterization (e.g., IR, UV-Vis, EPR, Magnetic Studies)
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. A shift in the ν(C=N) stretching frequency of the benzimidazole ring to a lower wavenumber in the complex compared to the free ligand is indicative of coordination through the nitrogen atom. nih.gov The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion. For example, the position and intensity of these bands can help distinguish between tetrahedral, square planar, and octahedral geometries. researchgate.netjocpr.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II) and Mn(II). The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed information about the electronic structure and the nature of the metal-ligand bonding. acs.orgboisestate.edu For instance, EPR studies have been used to investigate the magnetic interactions between metal centers in polynuclear complexes. boisestate.edu
Magnetic Susceptibility Studies: Magnetic susceptibility measurements as a function of temperature are used to determine the magnetic properties of the complexes, such as paramagnetism, diamagnetism, and antiferromagnetic or ferromagnetic coupling between metal centers in polynuclear complexes. acs.orgrsc.org
Table 2: Spectroscopic Data for Characterization of Benzimidazole Metal Complexes
| Technique | Observed Changes Upon Complexation | Information Obtained | Reference |
|---|---|---|---|
| IR Spectroscopy | Shift in ν(C=N) stretching frequency; appearance of new ν(M-N) and ν(M-O) bands. | Identification of coordination sites. | nih.gov |
| UV-Vis Spectroscopy | Presence of d-d transition bands. | Information on the geometry of the metal center. | researchgate.netjocpr.com |
| EPR Spectroscopy | Characteristic g-values and hyperfine coupling constants. | Electronic structure and metal-ligand bonding in paramagnetic complexes. | acs.orgboisestate.edu |
| Magnetic Studies | Measurement of magnetic moment and its temperature dependence. | Magnetic properties (paramagnetism, antiferromagnetism, etc.). | acs.orgrsc.org |
Proposed Geometries and Coordination Environments
Based on the data obtained from spectroscopic and other analytical methods, the geometries and coordination environments of the metal complexes can be proposed. Common geometries observed for transition metal complexes of benzimidazole derivatives include tetrahedral, square planar, and octahedral. researchgate.netresearchgate.net
For example, Co(II) and Zn(II) complexes with the general formula [M(bz)₂X₂] (where bz is benzimidazole and X is a halide) typically adopt a tetrahedral geometry. researchgate.net Cu(II) complexes can exhibit square planar or distorted octahedral geometries, while Ni(II) complexes are often found in tetrahedral or square planar environments. jocpr.com The specific geometry is a result of a delicate balance between the electronic preferences of the metal ion, the steric constraints of the ligands, and the nature of any counter-ions or solvent molecules involved in coordination.
No Information Available for this compound
Extensive research has yielded no specific scientific literature pertaining to the coordination chemistry, computational studies of metal complexes, or the potential applications of metal complexes derived from This compound .
Searches for computational analyses, such as Density Functional Theory (DFT) studies, on metal complexes of this specific compound have not returned any relevant results. Similarly, there is no available information on the catalytic activity or material stabilization properties of its metal complexes.
The available body of scientific work in this area predominantly focuses on the more common isomer, 2-methyl-1H-benzo[d]benzimidazole , and its analogues. Studies on this related group of compounds are extensive, covering their synthesis, characterization, computational analysis, and a wide range of applications, including catalysis and materials science. ekb.egnih.govdom-buchhandlung.denih.govacs.orgresearchgate.netsci-hub.sersc.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net However, due to the specific structural differences between the benzo[f] and benzo[d] isomers, this information cannot be directly extrapolated to the requested compound.
Therefore, the content required to address the specified topics for this compound is not present in the current scientific literature based on the conducted searches.
In Vitro Biological Activity and Mechanistic Investigations of 2 Methyl 1h Benzo F Benzimidazole Analogues
Antiproliferative and Cytotoxic Activity against Cancer Cell Lines (in vitro)
Derivatives of 2-methyl-1H-benzo[f]benzimidazole have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines in laboratory settings.
One study synthesized two benzimidazole (B57391) derivatives, 2-methyl-1H-benzimidazole (1) and 1H-benzimidazol-2-ylmethanol (2). banglajol.info Compound 1, in particular, exhibited prominent cytotoxic activity with a median lethal concentration (LC50) of 0.42 µg/ml, which was more potent than the standard vincristine (B1662923) sulphate (LC50 of 0.544 µg/ml). banglajol.info
Fluoro-substituted benzimidazole derivatives have also been investigated for their antiproliferative potential. acgpubs.org These compounds showed significant activity against a range of cancer cell lines, with some derivatives, such as ORT14 (para-fluoro) and ORT15 (ortho-fluoro), displaying the highest antiproliferative activity with low IC50 values. acgpubs.org Notably, these compounds were found to be more selective towards cancerous cells and less toxic to normal cells compared to the standard drug methotrexate. acgpubs.org
Furthermore, a series of new benzimidazole derivatives were tested for their anticancer activity under both normal and hypoxic conditions. frontierspartnerships.orgnih.gov Four compounds (7, 8, 13, and 11) showed very good antiproliferative effects, with three of them (8, 14, and 11) being particularly effective in hypoxic environments, a condition often found in solid tumors. frontierspartnerships.orgnih.gov
Metal complexes of benzimidazole derivatives have also shown promise. A series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with bis-benzimidazole derivatives were synthesized and evaluated for their cytotoxic activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. All complexes exhibited better antiproliferative activity than the free ligands, with Zn(II) and Ag(I) complexes being particularly effective against MDA-MB-231 cells. nih.gov
Apoptosis Induction Mechanisms (in vitro)
A significant mechanism through which this compound analogues induce cell death is through the induction of apoptosis, or programmed cell death.
Several studies have confirmed the pro-apoptotic effects of these compounds. For instance, a series of new benzimidazole derivatives were shown to promote apoptotic cell death in A549 human lung adenocarcinoma cells after 48 hours of exposure, as determined by a caspase 3/7 assay. frontierspartnerships.orgnih.gov
A novel 1,2,5-trisubstituted benzimidazole derivative, TJ08, was found to induce apoptosis in a panel of cancer cell lines with effective IC50 values. acs.org Mechanistic studies revealed that TJ08 treatment led to altered mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. acs.org Furthermore, this compound induced both early and late apoptosis and caused an accumulation of cells in the S-phase of the cell cycle. acs.org
Similarly, benzimidazole-based derivatives designed as dual EGFR/BRAFV600E inhibitors, specifically compounds 4c and 4e, were found to induce apoptosis by increasing the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while decreasing the level of the anti-apoptotic protein Bcl2. nih.gov Another lead compound, 6i, from a different study, also demonstrated its ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells, accompanied by the upregulation of caspase-3 and Bax and the downregulation of Bcl-2. nih.gov
Antimicrobial Activity (in vitro)
Analogues of this compound have also been evaluated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
The antibacterial potential of this compound analogues has been tested against both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy.
In one study, 2-methyl-1H-benzimidazole (1) demonstrated weak antimicrobial activity, with zones of inhibition ranging from 7-8 mm against the tested strains. banglajol.info Another study reported that a series of 2-thiomethyl-benzimidazole derivatives showed good antibacterial activity against E. coli ATCC 25922, S. aureus ATCC 25923, and P. aeruginosa ATCC 27853. scirp.org
A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives exhibited more potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), than against Gram-negative bacteria. nih.gov For instance, compound 2g showed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and MRSA with MIC values of 8, 4, and 4 μg/mL, respectively. nih.gov This preferential activity against Gram-positive bacteria is a common finding, potentially due to the structural differences in the cell walls of Gram-negative bacteria, which possess an outer membrane that can hinder the entry of hydrophobic compounds. nih.gov
Similarly, a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed significant activity against Staphylococcus aureus, including MRSA strains, with some compounds exhibiting MIC values of less than 1 µg/mL. nih.gov However, these compounds generally showed low activity against the Gram-negative bacterium E. coli. nih.gov
The following table summarizes the antibacterial activity of selected this compound analogues:
| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |
| 2-methyl-1H-benzimidazole (1) | Not specified | 7-8 mm zone of inhibition | banglajol.info |
| 2-thiomethyl-benzimidazole derivatives | E. coli ATCC 25922, S. aureus ATCC 25923, P. aeruginosa ATCC 27853 | Good activity | scirp.org |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole (2g) | S. faecalis | MIC: 8 µg/mL | nih.gov |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole (2g) | S. aureus | MIC: 4 µg/mL | nih.gov |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole (2g) | MRSA | MIC: 4 µg/mL | nih.gov |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3ao, 3aq) | S. aureus (including MRSA) | MIC: < 1 µg/mL | nih.gov |
Antifungal Efficacy
In addition to their antibacterial properties, several this compound analogues have demonstrated promising antifungal activity against various fungal pathogens.
A series of 2-chloromethyl-1H-benzimidazole derivatives were synthesized and evaluated for their antifungal activities against five phytopathogenic fungi. researchgate.net Some of the target compounds showed good antifungal activities against Botrytis cinerea, Phomopsis sp., and Sclerotinia sclerotiorum. researchgate.net Notably, one derivative, Y18, had an EC50 value of 2.4 μg/mL against B. cinerea, which was significantly better than the commercial fungicide azoxystrobin (B1666510) (21.7 μg/mL). researchgate.net
N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives also showed antifungal potential. nih.gov For instance, the introduction of alkyl groups at the 1-position of 2-phenyl-1H-benzo[d]imidazole led to positive antifungal activities against Candida albicans and Aspergillus niger. nih.gov
Furthermore, a study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives found that ten compounds had high activity and twenty-two had moderate activity against C. albicans. nih.gov Some of the most active compounds in this series had MIC values as low as 3.9 µg/mL against C. albicans. nih.gov
The following table summarizes the antifungal activity of selected this compound analogues:
| Compound/Derivative | Fungal Strain | Activity (EC50/MIC) | Reference |
| 2-chloromethyl-1H-benzimidazole (Y18) | Botrytis cinerea | EC50: 2.4 µg/mL | researchgate.net |
| N-alkylated 2-phenyl-1H-benzo[d]imidazole derivatives | C. albicans, A. niger | MIC: 64 to 512 μg/mL | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | C. albicans | MIC: 3.9 µg/mL | nih.gov |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | C. albicans | MIC: 3.9 µg/mL | nih.gov |
Antioxidant and Free Radical Scavenging Activity (in vitro)
Several in vitro studies have highlighted the antioxidant and free radical scavenging properties of this compound and its analogues.
In a study comparing two synthesized benzimidazole derivatives, 2-methyl-1H-benzimidazole (1) showed moderate antioxidant activity with an IC50 value of 144.84 µg/ml, whereas 1H-benzimidazol-2-ylmethanol (2) displayed only mild activity (IC50 of 400.42 µg/ml). banglajol.info
Another study investigated a series of novel benzimidazole derivatives and found that compounds 12 and 13 exhibited very good antioxidant capacity, being 17-18 times more potent than the standard antioxidant butylated hydroxytoluene (BHT) in a DPPH free radical scavenging assay. researchgate.net
Benzimidazole derivatives with specific substitutions have shown particularly strong antioxidant potential. jksus.org For example, compounds with 3,4-dihydroxy and 2,5-dihydroxy substitutions (compounds 6 and 10 in the study) showed potent antioxidant activity, with IC50 values of 29.14 ± 0.47 µM and 22.42 ± 0.26 µM, respectively, which were comparable to or better than the standard propyl gallate. jksus.org The antioxidant capacity of these compounds is often attributed to their ability to stabilize phenoxy radicals formed during the scavenging process. jksus.org
The antioxidant activity of some imines containing 1H-benzimidazoles was also explored. nih.gov Most of the synthesized compounds exhibited inhibitory activity against lipid peroxidation (LPO), with one compound bearing a p-bromophenyl substituent showing 57% inhibition of LPO, close to the 65% inhibition by BHT. nih.gov
The following table summarizes the antioxidant activity of selected this compound analogues:
| Compound/Derivative | Assay | Activity (IC50) | Reference |
| 2-methyl-1H-benzimidazole (1) | DPPH Scavenging | 144.84 µg/ml | banglajol.info |
| Benzimidazole derivative (12) | DPPH Scavenging | 1.3 x 10⁻⁵ M | researchgate.net |
| Benzimidazole derivative (13) | DPPH Scavenging | 1.2 x 10⁻⁵ M | researchgate.net |
| 3,4-dihydroxy substituted benzimidazole (6) | DPPH Scavenging | 29.14 ± 0.47 µM | jksus.org |
| 2,5-dihydroxy substituted benzimidazole (10) | DPPH Scavenging | 22.42 ± 0.26 µM | jksus.org |
Other In Vitro Bioactivity Studies (e.g., Anti-inflammatory mechanisms, Antidiabetic mechanisms)
Benzimidazole derivatives have demonstrated significant potential in modulating various biological pathways in vitro, particularly those related to inflammation and diabetes.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of benzimidazole derivatives are primarily attributed to their interaction with key enzymes and cytokines involved in the inflammatory cascade. semanticscholar.orgnih.gov These compounds have been shown to inhibit cyclooxygenase (COX), 5-lipoxygenase (5-LOX), and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov
The mechanism often involves the inhibition of enzymes that produce inflammatory mediators. nih.gov For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting both COX-1 and COX-2; however, selective inhibition of COX-2 is often preferred to reduce gastrointestinal side effects. nih.govnih.gov Several benzimidazole derivatives have been identified as potent and selective COX-2 inhibitors. researchgate.netekb.eg One study reported a benzimidazole-thiazole hybrid that was a potent dual inhibitor of COX-2 and 15-LOX. researchgate.net Another series of imidazopyridine derivatives, structurally related to benzimidazoles, showed excellent inhibition of inflammatory cytokine expression in LPS-stimulated macrophages. nih.gov
Antidiabetic Mechanisms
The primary antidiabetic mechanism investigated for benzimidazole analogues in vitro is the inhibition of carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase. researchgate.netdergipark.org.tr By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, which helps in managing postprandial hyperglycemia. researchgate.net
Benzimidazole derivatives have been reported as effective inhibitors of these enzymes. researchgate.net For example, a series of newly synthesized benzimidazole hydrazone derivatives exhibited significant yeast α-glucosidase inhibitory activity, with some compounds showing higher potency than the standard drug, acarbose. researchgate.net Another study on benzimidazole-based thiadiazoles also revealed potent dual inhibition of α-amylase and α-glucosidase. Other reported antidiabetic mechanisms include the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR). nih.gov
Structure-Activity Relationship (SAR) Studies in In Vitro Biological Contexts
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzimidazole scaffolds. These studies have revealed that the nature and position of substituents on the benzimidazole ring significantly influence their biological activities. nih.govnih.gov
SAR for Anti-inflammatory Activity
SAR analyses indicate that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus are critical for anti-inflammatory activity. nih.govnih.gov
N-1 Position: The introduction of various heterocyclic rings at the N-1 position has been shown to yield effective anti-inflammatory agents. nih.gov
C-2 Position: The nature of the substituent at the C-2 position is a key determinant of activity. For instance, substituting the C-2 position with anacardic acid leads to COX-2 inhibition. nih.gov
C-5 and C-6 Positions: Substitutions at these positions also modulate activity. For example, a 5-carboxamide, sulfamoyl, or sulfonyl group can lead to cannabinoid receptor antagonism. nih.gov Electron-withdrawing groups at the C-5 position of the benzimidazole scaffold have been found to result in more potent anti-inflammatory activity compared to electron-donating groups. nih.gov In one study, benzimidazole-thiazole hybrids with specific substitutions demonstrated significant COX-2 inhibition and selectivity. researchgate.net
SAR for Antidiabetic Activity
For antidiabetic activity, particularly α-glucosidase inhibition, the substituents on the benzimidazole ring play a vital role.
C-2 Position: The groups attached at the C-2 position significantly affect inhibitory potential.
Substituents on Phenyl Rings: For derivatives containing phenyl rings, the type and position of substituents are crucial. Benzimidazole derivatives bearing multiple hydroxyl groups on an attached phenyl ring have been reported as potent α-glucosidase inhibitors. researchgate.net The presence of bromo and dimethoxy groups has also been shown to enhance α-glucosidase inhibition. researchgate.net
Fused Ring Systems: Fusing other heterocyclic rings, such as a 1,2,4-triazole-thione, to the benzimidazole core has resulted in significant urease inhibition, another related area of study. researchgate.net
Future Research Directions and Emerging Trends in Fused Benzimidazole Chemistry
Advancements in Sustainable Synthesis and Green Methodologies
The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often costly and environmentally detrimental. chemmethod.com To address these challenges, a significant shift towards green chemistry principles is underway, emphasizing the use of eco-friendly solvents, catalysts, and energy sources. chemmethod.comresearchgate.net
Key advancements in sustainable synthesis include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to mere seconds or minutes, offering a fast, efficient, and economical route to benzimidazole derivatives. researchgate.netrjptonline.org
Use of Green Solvents: Water and polyethylene (B3416737) glycol (PEG) are being explored as environmentally benign reaction media, replacing hazardous organic solvents. chemmethod.com
Catalyst Innovation:
Nano Catalysts: Nanoparticles, such as nano-Fe2O3 and ZnO-NPs, are employed to improve reaction yields, shorten reaction times, and allow for catalyst recycling. rsc.orgresearchgate.net
Lewis Acid Catalysts: Catalysts like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) and zinc triflate have proven effective in promoting the synthesis of benzimidazole derivatives under mild conditions. chemmethod.commdpi.comnih.gov
Metal-Free Catalysis: Transition metal-free approaches, utilizing reagents like CsF and K2CO3, are being developed for the synthesis of fused benzimidazoles, offering a more sustainable alternative. rsc.orgrsc.org
Solvent-Free and Grinding Techniques: Performing reactions under solvent-free conditions or through mechanical grinding minimizes waste and energy consumption. rsc.org
These green methodologies not only reduce the environmental impact of chemical synthesis but also often lead to higher yields and simpler purification processes. chemmethod.com
Table 1: Comparison of Conventional and Green Synthesis Methods for Benzimidazoles
| Feature | Conventional Methods | Green Methods |
| Reaction Time | Often requires long heating periods | Significantly reduced (minutes to seconds) |
| Solvents | Typically uses hazardous organic solvents | Employs water, PEG, or solvent-free conditions |
| Catalysts | May use stoichiometric and toxic reagents | Utilizes recyclable nanocatalysts and mild Lewis acids |
| Energy Consumption | High due to prolonged heating | Lower, especially with microwave irradiation |
| Waste Generation | Generates significant chemical waste | Minimized waste production |
| Cost | Can be expensive due to reagents and energy | More economical and cost-effective |
Integration of Advanced Computational Techniques with Experimental Studies
The synergy between computational modeling and experimental work is revolutionizing the design and discovery of new fused benzimidazole derivatives. tandfonline.com Techniques like Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking are providing deep insights into the molecular properties and reaction mechanisms, guiding the synthesis of compounds with desired characteristics. japsr.inmdpi.comresearchgate.net
Key applications of computational techniques include:
Predicting Molecular Structures and Properties: DFT calculations are used to determine optimized molecular geometries, charge distributions, and other electronic properties, which correlate well with experimental data from X-ray diffraction and spectroscopic methods. mdpi.comresearchgate.netiucr.org
Understanding Reaction Mechanisms: Theoretical calculations help elucidate the pathways of chemical reactions, such as the role of catalysts and the factors influencing product selectivity. nih.gov
Virtual Screening and Drug Design: Molecular docking and QSAR studies are employed to predict the binding affinity of benzimidazole derivatives to biological targets, aiding in the identification of potential drug candidates. japsr.innih.govacs.orgnih.gov This approach has been used to identify potential inhibitors for various enzymes, including those involved in fungal infections and cancer. acs.orgmdpi.com
Nonlinear Optical (NLO) Properties: Computational studies can predict the NLO properties of benzimidazole derivatives, identifying candidates for applications in optoelectronics. mdpi.com
This integrated approach accelerates the research and development process, making it more efficient and targeted. tandfonline.com
Table 2: Computational Tools in Fused Benzimidazole Research
| Computational Technique | Application |
| Density Functional Theory (DFT) | Predicts molecular structure, electronic properties, and vibrational spectra. mdpi.comresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Establishes relationships between chemical structure and biological activity. japsr.inacs.org |
| Molecular Docking | Simulates the interaction between a ligand and a biological target. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Studies the dynamic behavior and stability of ligand-protein complexes. japsr.in |
| Molecular Electrostatic Potential (MEP) Mapping | Visualizes electrophilic and nucleophilic regions of a molecule. mdpi.com |
Expansion of Applications in Next-Generation Materials
The unique structural and photophysical properties of fused benzimidazoles make them attractive building blocks for a new generation of advanced materials. rsc.org Research is actively exploring their potential in various materials science applications.
Emerging applications include:
Organic Light-Emitting Diodes (OLEDs): The photoluminescent nature of certain benzimidazole derivatives is being harnessed for the development of efficient and durable OLEDs. researchgate.net
Corrosion Inhibitors: 2-Methylbenzimidazole (B154957) and its derivatives have demonstrated significant potential in protecting metals from corrosion. sigmaaldrich.com
Coordination Polymers and Frameworks: These compounds can be used to synthesize coordination polymers that exhibit interesting properties, such as reversible solid-to-liquid phase transitions. sigmaaldrich.com
Sensors: The ability of benzimidazole derivatives to interact with specific ions and molecules is being utilized to create sensitive and selective chemical sensors. researchgate.net
The versatility of the benzimidazole scaffold allows for fine-tuning of its properties to meet the specific demands of these advanced material applications.
Elucidation of Novel Molecular Mechanisms for Bioactivity
While the broad-spectrum biological activity of benzimidazoles is well-established, ongoing research seeks to unravel the precise molecular mechanisms underlying their therapeutic effects. nih.govnih.govrsc.org Understanding these mechanisms is crucial for the development of more potent and selective drugs with fewer side effects.
Current research focuses on:
Identifying Novel Biological Targets: Scientists are working to identify new enzymes, receptors, and cellular pathways that are modulated by fused benzimidazole derivatives.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the benzimidazole structure and evaluating the corresponding changes in biological activity, researchers can identify the key structural features responsible for a particular therapeutic effect. researchgate.net
Investigating Drug-Target Interactions: Advanced analytical techniques are used to study the binding interactions between benzimidazole-based drugs and their biological targets at the molecular level.
For instance, 2-methyl-1H-benzimidazole has been shown to exhibit moderate antioxidant and prominent cytotoxic activities, suggesting its potential as a lead compound for developing new anticancer agents. banglajol.inforesearchgate.net Further investigation into its mechanism of action could lead to the design of more effective therapies. banglajol.info
Exploration of Supramolecular Assembly and Host-Guest Chemistry
The ability of benzimidazole derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them ideal candidates for the construction of complex supramolecular assemblies. researchgate.netconsensus.app This area of research explores the self-assembly of these molecules into well-defined, functional architectures.
Key aspects of this research include:
Design of Molecular Building Blocks: The chemical structure of benzimidazole derivatives can be tailored to direct their self-assembly into specific shapes and sizes, from discrete coordination complexes to extended networks like metal-organic frameworks (MOFs). researchgate.net
Host-Guest Chemistry: The imidazole (B134444) ring and other functional groups on the benzimidazole scaffold can act as binding sites for various guest molecules, leading to applications in sensing, catalysis, and drug delivery. nih.gov
Control over Morphology: The conditions under which supramolecular assembly occurs can be controlled to produce a variety of morphologies, including nanowires and microflowers, each with unique properties and potential applications. researchgate.netconsensus.app
The exploration of supramolecular chemistry opens up new avenues for creating novel materials and systems with emergent functions based on the collective behavior of fused benzimidazole molecules.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-methyl-1H-benzo[f]benzimidazole derivatives, and how can intermediates be characterized spectroscopically?
- Methodological Answer: A multi-step synthesis involving condensation of o-phenylenediamine with hydrazine hydrate and subsequent derivatization with aromatic aldehydes/ketones is commonly employed. Key intermediates (e.g., 2-hydrazinyl-1H-benzimidazole) are validated via IR (S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹), ¹H NMR (δ12.31 for S-H, δ10.93 for N-H), and ¹³C NMR (aromatic carbons at δ115–151). Elemental analysis (±0.4% deviation) and mass spectrometry (ESI-MS) confirm molecular formulas .
Q. How can structural discrepancies in benzimidazole derivatives be resolved during synthesis?
- Methodological Answer: Contradictions in spectral data (e.g., unexpected Rf values or melting points) require cross-validation via multiple techniques. For example, IR and NMR can differentiate between tautomers (e.g., thione vs. thiol forms), while X-ray crystallography (using SHELX programs for refinement) provides unambiguous structural resolution .
Q. What analytical methods are recommended for purity assessment of this compound derivatives?
- Methodological Answer: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are preferred for purity analysis. For example, ≥98.5% purity can be confirmed via HPLC with a C18 column and UV detection. Elemental analysis further validates stoichiometric ratios .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) enhance the design of this compound-based therapeutics?
- Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G* level optimizes molecular geometries and calculates frontier orbitals (HOMO-LUMO gaps) to predict reactivity. For instance, charge transfer properties (e.g., HOMO at -6.2 eV) guide the design of anti-inflammatory agents by correlating electronic structure with COX-2 inhibition .
Q. What strategies address the synthetic limitations of introducing heterocycles at position 2 of benzimidazole?
- Methodological Answer: Rearrangement reactions (e.g., quinoxalinone-to-benzimidazole conversion) and microwave-assisted synthesis improve regioselectivity. For example, reacting 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-one with phenylhydrazine yields 2-(pyrol-3-yl)benzimidazole derivatives inaccessible via traditional methods .
Q. How do structural modifications of this compound influence pharmacological activity (e.g., 5-HT6 receptor antagonism)?
- Methodological Answer: Pharmacophore-based design integrates site-directed mutagenesis and homology modeling (e.g., αβ2-adrenoceptor templates) to predict ligand-receptor interactions. Substituents like aryl thiazole-triazole acetamide enhance binding affinity (Ki < 50 nM) by forming π-π interactions with Phe285 and His100 residues .
Q. What advanced applications exist for supramolecular assemblies of benzimidazole derivatives?
- Methodological Answer: Benzimidazole-based metal-organic frameworks (MOFs) and cubosome hydrogels exploit coordination with Zn²⁺/Cu²⁺ for stimuli-responsive drug delivery. For example, N-alkylated cubogels loaded with 1-benzyl-1-benzimidazole show sustained release (90% over 72 hours) in burn wound models .
Q. How can QSRR models predict the chromatographic behavior of benzimidazole derivatives?
- Methodological Answer: Quantitative structure-retention relationship (QSRR) analysis uses principal component analysis (PCA) and multiple linear regression (MLR) to correlate retention times with descriptors like polar surface area (PSA) and logP. Validated models (R² > 0.9) optimize HPLC conditions for novel analogs .
Data Contradictions and Validation
- Spectral vs. Crystallographic Data : Discrepancies in NMR chemical shifts (e.g., δ12.31 vs. δ10.93 for N-H) may arise from solvent effects or polymorphism, necessitating complementary X-ray analysis .
- Theoretical vs. Experimental HOMO-LUMO Gaps : Deviations ≤0.3 eV are acceptable; larger gaps indicate incomplete basis sets (e.g., 6-31G* vs. 6-311++G**) or solvent effects unaccounted in DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
